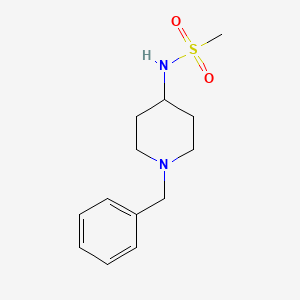
Tris(i-propylcyclopentadienyl)praseodymium
Vue d'ensemble
Description
Tris(i-propylcyclopentadienyl)praseodymium is an organometallic compound with the chemical formula C24H21Pr. It is a praseodymium complex where the praseodymium atom is coordinated with three i-propylcyclopentadienyl ligands. This compound is known for its light green crystalline form and is sensitive to air and moisture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(i-propylcyclopentadienyl)praseodymium typically involves the reaction of praseodymium chloride with i-propylcyclopentadienyl sodium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in specialized facilities equipped to handle air-sensitive materials .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(i-propylcyclopentadienyl)praseodymium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form praseodymium oxides.
Reduction: It can be reduced to lower oxidation states of praseodymium.
Substitution: The i-propylcyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of other ligands and a suitable solvent .
Major Products Formed
The major products formed from these reactions include praseodymium oxides, reduced praseodymium complexes, and substituted praseodymium compounds .
Applications De Recherche Scientifique
Tris(i-propylcyclopentadienyl)praseodymium has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other praseodymium compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of Tris(i-propylcyclopentadienyl)praseodymium involves its interaction with molecular targets through its praseodymium center. The praseodymium atom can coordinate with various substrates, facilitating catalytic reactions and other chemical processes. The pathways involved include coordination chemistry and redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Tris(i-propylcyclopentadienyl)praseodymium include:
- Tris(cyclopentadienyl)praseodymium
- Praseodymium(III) nitrate hexahydrate
- Praseodymium(III) acetylacetonate hydrate
Uniqueness
This compound is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. The i-propyl groups provide steric hindrance, influencing the compound’s stability and reactivity compared to other praseodymium complexes .
Propriétés
InChI |
InChI=1S/3C8H11.Pr/c3*1-2-5-8-6-3-4-7-8;/h3*3-4,6-7H,2,5H2,1H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMGMNHRDWRZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.[Pr] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33Pr | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-4'-fluoro-[1,1'-biphenyl]-3-ol](/img/structure/B3150423.png)

![7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B3150438.png)


![5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B3150514.png)







